molecular formula C22H23FN4O5S B2636277 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 877648-36-7

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No. B2636277
CAS RN: 877648-36-7
M. Wt: 474.51
InChI Key: FXFXOFKZQDYMTL-UHFFFAOYSA-N
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Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C22H23FN4O5S and its molecular weight is 474.51. The purity is usually 95%.
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Scientific Research Applications

Boronic Acid Derivatives

Boronic acid derivatives play a crucial role in organic synthesis reactions. They serve as significant intermediates in carbon-carbon coupling and carbon heterocoupling reactions . The title compound, being an important boric acid derivative, can be explored for its potential applications in these areas.

Medicinal Chemistry

Fluorine-containing compounds have gained prominence in medicinal chemistry. Among the top 200 globally sold drugs, 29 are fluorine-containing drugs approved by the FDA . The strong electronegativity of fluorine enhances affinity to carbon, resulting in high biological activity, stability, and drug resistance. Investigating the pharmacological effects of this compound could be valuable.

Cancer Treatment

Amide local anesthetics have been widely used in clinical cancer surgery. Studies suggest that they may have applications in cancer treatment . Exploring the effects of the title compound in cancer models could provide insights into its potential therapeutic benefits.

Neutron Capture Therapy

Boronic acid derivatives have been investigated for their role in boron neutron capture therapy (BNCT). BNCT is a promising approach for cancer treatment, utilizing boron compounds to selectively destroy tumor cells when exposed to thermal neutrons . The title compound’s properties could be relevant in this context.

Suzuki Reaction

Arylboronic acids, including the title compound, are essential nucleophiles in the Suzuki reaction. This reaction is widely used for carbon-carbon bond formation. Investigating the reactivity of the title compound in Suzuki coupling reactions could be insightful .

Drug Transport Polymers

Boronic acid derivatives have applications in feedback-controlled drug transport polymers for cancer treatment . Understanding how the title compound interacts with such polymers could contribute to drug delivery research.

Molecular Electrostatic Potential

Density functional theory (DFT) calculations can reveal the molecular electrostatic potential and frontier molecular orbitals of the title compound. These analyses provide insights into its electronic structure and reactivity .

Special Physical and Chemical Properties

Further exploration of the title compound’s physical and chemical properties, such as solubility, stability, and toxicity, is essential for a comprehensive understanding of its potential applications.

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O5S/c23-17-3-5-18(6-4-17)25-11-13-26(14-12-25)21(22-2-1-15-32-22)16-24-33(30,31)20-9-7-19(8-10-20)27(28)29/h1-10,15,21,24H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFXOFKZQDYMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide

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